Dodecylamine

Descripción general

Descripción

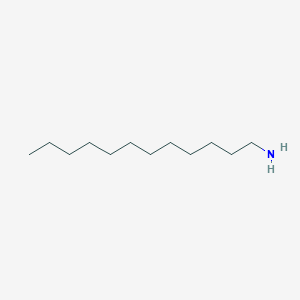

Dodecylamine (C₁₂H₂₇N) is a primary aliphatic amine with a 12-carbon hydrophobic alkyl chain and a polar amine (-NH₂) headgroup. This amphiphilic structure enables its widespread use as a surfactant, corrosion inhibitor, mineral flotation collector, and sporicidal agent . Key applications include:

- Mineral processing: Adsorption on sphalerite, cervantite, and beryl via electrostatic and chemical interactions .

- Corrosion inhibition: Formation of protective films on carbon steel in acidic media .

- Nanomaterial synthesis: Role as a reducing agent and stabilizer in spinel ZnCo₂O₄ nanoparticle preparation .

- Biomedical uses: Toxicity to fibroblasts at >10 μM and sporicidal activity against Bacillus species .

Métodos De Preparación

Reduction of Nitriles to Primary Amines

The reduction of dodecanenitrile (lauronitrile) represents one of the most direct routes to dodecylamine. This method employs strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high-pressure conditions. The reaction proceeds via the following stoichiometry:

3(\text{CH}2){10}\text{CN} + 4\text{H}2 \rightarrow \text{CH}3(\text{CH}2){11}\text{NH}2 + \text{H}_2\text{O}

LiAlH₄-mediated reductions typically achieve yields exceeding 85% under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether. Catalytic hydrogenation, using Raney nickel or palladium-on-carbon, offers a safer alternative but requires elevated temperatures (80–120°C) and hydrogen pressures of 50–100 bar. A key challenge lies in suppressing secondary amine formation, which arises from over-alkylation or incomplete reduction. Recent optimizations involve solvent systems like ethanol-water mixtures to enhance selectivity .

Alkylation of Ammonia with Halogenated Alkanes

The reaction of 1-bromododecane with ammonia is a classical alkylation method. However, this approach suffers from poor regioselectivity due to the propensity of primary alkyl halides to form quaternary ammonium salts. The general reaction is:

3(\text{CH}2){10}\text{CH}2\text{Br} + \text{NH}3 \rightarrow \text{CH}3(\text{CH}2){11}\text{NH}_2 + \text{HBr}

To mitigate polyalkylation, large excesses of ammonia (molar ratios >10:1) and low temperatures (0–5°C) are employed. A 2025 patent application highlighted a modified protocol using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic water-toluene systems, achieving 78% yield with 95% purity . Despite improvements, this method remains less favored industrially due to hazardous waste generation and cost inefficiencies.

Gabriel Synthesis for Controlled Amine Formation

The Gabriel synthesis circumvents over-alkylation by employing phthalimide as a protected amine precursor. The process involves two steps:

-

Alkylation of phthalimide potassium salt :

{12}\text{H}{25}\text{Br} + \text{C}6\text{H}4(\text{CO})2\text{NK} \rightarrow \text{C}6\text{H}4(\text{CO})2\text{N}-\text{C}{12}\text{H}{25} + \text{KBr}

-

Hydrolysis or hydrazinolysis :

6\text{H}4(\text{CO})2\text{N}-\text{C}{12}\text{H}{25} + \text{H}2\text{NNH}2 \rightarrow \text{C}{12}\text{H}{25}\text{NH}2 + \text{C}6\text{H}4(\text{CO})2\text{N}2\text{H}_2

This method delivers high-purity this compound (>98%) but requires multistep purification. Recent advances utilize microwave-assisted hydrolysis to reduce reaction times from 24 hours to 45 minutes .

Azide Synthesis and Reduction Pathway

A promising alternative involves the synthesis of 1-azidododecane followed by reduction to this compound. As detailed in a Royal Society of Chemistry protocol , 1-bromododecane reacts with sodium azide in dimethyl sulfoxide (DMSO) at 60°C for 12 hours:

{12}\text{H}{25}\text{Br} + \text{NaN}3 \rightarrow \text{C}{12}\text{H}{25}\text{N}3 + \text{NaBr}

This step achieves 90% yield. Subsequent reduction of the azide intermediate via Staudinger reaction or catalytic hydrogenation yields this compound:

{12}\text{H}{25}\text{N}3 + 3\text{H}2 \rightarrow \text{C}{12}\text{H}{25}\text{NH}2 + 2\text{NH}3

Palladium-catalyzed hydrogenation at 1 atm H₂ and 25°C provides near-quantitative conversion, making this route both efficient and scalable.

Industrial-Scale Production and Optimization

Industrial facilities predominantly rely on nitrile reduction due to its cost-effectiveness and compatibility with continuous-flow reactors. A typical process involves:

-

Feedstock : Dodecanenitrile (derived from dodecanoic acid or petrochemical sources)

-

Reduction : Catalytic hydrogenation at 150°C, 30 bar H₂, using cobalt-doped Raney nickel

-

Yield : 92–95% with <2% secondary amines

Emerging electrochemical methods, such as the reduction of nitriles in ionic liquid electrolytes, promise energy savings of 30–40% compared to thermal processes .

Table 1. Comparative Analysis of this compound Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrile Reduction | LiAlH₄/THF, 0°C; or H₂/Ni, 150°C | 85–95 | 95–98 | High scalability | Hazardous reagents |

| Alkylation of NH₃ | NH₃ excess, 0°C, phase-transfer catalyst | 70–78 | 90–95 | Low-cost starting materials | Polyalkylation byproducts |

| Gabriel Synthesis | Phthalimide, KOH, hydrazine | 80–88 | 98–99 | Excellent purity | Multi-step, time-intensive |

| Azide Reduction | NaN₃/DMSO, H₂/Pd | 85–90 | 97–99 | Mild conditions, high yield | Azide handling risks |

Challenges and Process Intensification

Critical challenges in this compound synthesis include:

-

Byproduct management : Secondary amines and quaternary salts necessitate costly distillation or chromatography.

-

Solvent recovery : DMSO and THF require energy-intensive purification for reuse.

-

Safety protocols : Azide intermediates pose explosion risks, demanding specialized infrastructure.

Process intensification strategies, such as microreactor technology, enhance heat/mass transfer, reducing reaction times by 50% and improving yield consistency .

Recent Advances in Sustainable Synthesis

Green chemistry innovations are reshaping this compound production:

-

Biocatalytic routes : Engineered transaminases convert dodecanal to this compound using pyridoxal phosphate cofactors, achieving 82% yield under aqueous conditions .

-

Photocatalytic systems : TiO₂ nanoparticles under UV light facilitate nitrile reduction at ambient temperature, eliminating H₂ requirements.

Análisis De Reacciones Químicas

Tipos de reacciones: La dodecilsmina experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Sustitución: Los compuestos halogenados y las bases fuertes se utilizan a menudo en reacciones de sustitución.

Principales productos:

Oxidación: Dodecanal, ácido dodecanoico.

Reducción: Dodecano.

Sustitución: Diversas aminas sustituidas.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1.1 Antimicrobial Agent

Dodecylamine has been identified as a potent sporicide against various Firmicute species. Recent studies demonstrate its efficacy in rapidly killing spores of Bacillus subtilis and other related species, indicating its potential as a universal antimicrobial agent. The mechanism involves damaging the inner membrane of spores, leading to their death . This characteristic makes this compound a valuable compound in microbiological research and applications requiring spore control.

1.2 Adsorbent for Heavy Metals

In environmental chemistry, this compound serves as an effective adsorbent for hexavalent chromium ions. Its ability to form complexes with heavy metals enhances its application in wastewater treatment processes aimed at removing toxic contaminants from industrial effluents .

1.3 Synthesis of Nanomaterials

This compound is employed as a surfactant and template agent in the synthesis of various nanomaterials. For instance, it facilitates the preparation of copper(II) complexes and plays a crucial role in the sol-gel process for fabricating mesoporous bioactive glass spheres . Additionally, it has been used in the colloidal synthesis of CoAl₂O₄ nanoparticles, influencing particle morphology and size during synthesis .

1.4 Flotation and Separation Techniques

In mineral processing, this compound acts as a cationic surfactant for the flotation of kaolinite. Its effectiveness as a collector in flotation processes highlights its significance in mineral separation technologies .

Industrial Applications

2.1 Corrosion Inhibition

This compound is utilized as a corrosion inhibitor in various industrial applications. Its presence helps to protect metal surfaces from oxidative damage, enhancing the longevity of equipment and structures exposed to corrosive environments .

2.2 pH Regulation

The compound also functions as a pH regulating agent in chemical formulations, contributing to maintaining optimal conditions for various reactions and processes within industrial settings .

Summary Table of Applications

| Application Area | Specific Uses | Significance |

|---|---|---|

| Antimicrobial Agent | Kills spores of Firmicute species | Potential use in sterilization and microbiological control |

| Environmental Remediation | Adsorbent for hexavalent chromium | Effective in wastewater treatment |

| Nanomaterials Synthesis | Surfactant in copper(II) complexes; template agent | Critical for producing advanced materials |

| Mineral Processing | Collector for kaolinite flotation | Enhances mineral separation efficiency |

| Corrosion Inhibition | Protects metal surfaces | Extends lifespan of industrial equipment |

| pH Regulation | Maintains optimal reaction conditions | Essential for chemical process stability |

Mecanismo De Acción

El mecanismo de acción de la dodecilsmina varía según su aplicación:

Comparación Con Compuestos Similares

Alkylamines: Chain Length and Functional Group Effects

Key Findings :

- Longer alkyl chains (e.g., stearylamine) enhance hydrophobicity but reduce receptor-binding affinity compared to this compound .

- This compound outperforms octylamine in transamidation studies due to better chromatographic separation of products .

Fatty Acids: Structural Analogues with Carboxylic Acid Groups

Key Findings :

- This compound and lauric acid share similar hydrocarbon chain lengths but differ in charge behavior. This compound’s cationic form (RH₃⁺) dominates in acidic conditions, enabling adsorption on negatively charged mineral surfaces, while lauric acid’s anionic form requires alkaline pH for activation .

Surfactants: Zwitterionic and Anionic Variants

Key Findings :

- Zwitterionic surfactants like N-dodecyl aspartic acid exhibit superior stability in hard water compared to this compound but lack pH-responsive adsorption .

- This compound’s cationic nature enables synergistic co-adsorption with anionic sodium oleate via electrostatic interactions, enhancing mineral recovery .

Corrosion Inhibitors: Performance Metrics

Key Findings :

- Aromatic diamines outperform this compound in HCl media due to π-electron interactions but are costlier to produce .

- This compound-loaded halloysite nanocontainers provide self-healing corrosion protection, releasing inhibitor upon damage .

Tables

Table 1 : Comparative Adsorption Mechanisms in Mineral Flotation

Table 2 : Sporicidal Activity of Alkylamines

Actividad Biológica

Dodecylamine, a long-chain aliphatic amine, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its derivatives and interactions with biological systems, particularly in enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

This compound (C₁₂H₂₅N) is a straight-chain primary amine with a hydrophobic dodecyl group. Its structure contributes to its surfactant properties, making it useful in various applications, including as a surfactant and emulsifier in pharmaceuticals and cosmetics.

This compound exhibits biological activity primarily through its derivatives, particularly those involving cobalamin (vitamin B12). Research indicates that this compound derivatives can inhibit cobalamin-dependent enzymes, which are crucial for various metabolic processes.

Inhibition of Cobalamin-Dependent Enzymes

- Methionine Synthase (MS) : Studies have shown that this compound derivatives significantly inhibit the activity of methionine synthase in mammalian cells. For instance, a derivative of hydroxocobalamin with this compound inhibited MS activity by approximately 60% in cultured COS-7 cells without affecting the protein levels of the enzyme itself . This suggests that the inhibition occurs at the enzymatic activity level rather than through degradation of the enzyme.

- Methylmalonyl-CoA Mutase (MCM) : Another study demonstrated that this compound derivatives also inhibited MCM activity in Caenorhabditis elegans and mammalian cells. The holo-MCM activity was reduced significantly when exposed to these derivatives, indicating their potential as inhibitors of this enzyme as well .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Research indicates that it may exhibit antibacterial activity through mechanisms related to membrane disruption and interference with cellular processes. A study on this compound dialdehyde starch Schiff base revealed promising antibacterial effects against several pathogenic bacteria .

Table 1: Summary of Biological Activities of this compound Derivatives

Q & A

Q. What are the key characterization techniques for assessing dodecylamine’s role in modifying materials like sodium montmorillonite or graphene?

Basic Research Question

To evaluate structural and functional modifications induced by this compound (DDA), researchers should employ a combination of spectroscopic, microscopic, and surface analysis techniques:

- FTIR Spectroscopy : Identifies chemical bonding between DDA and the substrate (e.g., amine group interactions with clay layers) .

- XRD : Detects changes in interlayer spacing, such as the expansion of montmorillonite layers after DDA intercalation .

- SEM/EDS : Visualizes morphological changes and confirms elemental distribution (e.g., nitrogen from DDA in modified graphene) .

- Contact Angle Measurements : Assesses hydrophobicity enhancement in materials like graphene, critical for adsorption applications .

Q. How can researchers optimize this compound’s concentration and pH conditions in flotation processes to maximize hematite recovery while minimizing reagent consumption?

Advanced Research Question

Experimental optimization should focus on:

- pH-Dependent Adsorption : Dodecylammonium ions (protonated DDA) adsorb efficiently on quartz at pH < 10, but precipitate as neutral DDA at higher pH, reducing efficacy. Use zeta potential and contact angle measurements to identify optimal pH ranges .

- Dosage Trials : Conduct batch flotation tests with DDA concentrations between 120–180 g/t to balance iron concentrate grade (~70%) and recovery rate (>75%) .

- Competitive Ion Analysis : Evaluate interference from Ca²⁺ or Mg²⁺, which may reduce DDA adsorption via competitive binding .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

Critical precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .

- PPE : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .

- Spill Management : Neutralize spills with dilute acetic acid and dispose of contaminated materials as hazardous waste .

- First Aid : Immediate flushing with water for eye/skin exposure; oxygen therapy for inhalation .

Q. In synthesizing CdS nanorods, how does replacing this compound with water affect morphology and photocatalytic efficiency?

Advanced Research Question

DDA acts as a structure-directing agent and capping ligand. Replacing it with water alters nucleation dynamics:

- Morphology : DDA-based synthesis yields multi-armed CdS nanorods with high surface area (6.0 m²/g), while aqueous methods produce irregular nanoparticles, reducing light absorption .

- Photocatalytic Performance : Nanorods exhibit 3× higher H₂-production efficiency due to enhanced charge separation and reduced recombination .

- Methodological Adjustment : Solvothermal synthesis at 140–180°C in DDA ensures crystallinity and phase purity (hexagonal CdS) .

Q. How can researchers resolve discrepancies in adsorption efficiency of this compound-functionalized materials for contaminants like chromium versus organic compounds?

Advanced Research Question

Contradictions often arise from substrate-specific interactions:

- Chromium (VI) Adsorption : DDA-modified montmorillonite relies on electrostatic attraction between protonated amine groups and CrO₄²⁻ at pH 2–4 .

- Organic Contaminants (e.g., Dibenzothiophene) : Hydrophobic DDA-grafted graphene exploits π-π interactions, optimized at neutral pH .

- Competitive Adsorption Studies : Use batch experiments with mixed contaminants and DFT simulations to quantify binding energies .

Q. What role does this compound play as a surfactant in the synthesis of layered double hydroxides (LDHs)?

Basic Research Question

DDA serves dual roles:

- Template Agent : Guides the formation of LDH lamellar structures by aligning metal hydroxides during coprecipitation .

- Stabilizer : Prevents nanoparticle aggregation via hydrophobic tail interactions, critical for maintaining high surface area (>100 m²/g) .

Q. What mechanistic insights explain this compound’s effectiveness as a corrosion inhibitor for mild steel in acidic environments?

Advanced Research Question

DDA forms protective films on steel surfaces:

- Adsorption Isotherms : Langmuir models confirm monolayer adsorption, with ΔG°ads values < -20 kJ/mol indicating physisorption-dominated mechanisms .

- Electrochemical Analysis : EIS and polarization curves show >90% inhibition efficiency at 0.5 mM DDA in 1M HCl, attributed to amine group binding to Fe⁰ .

- Surface Characterization : AFM reveals reduced pitting corrosion in DDA-treated samples .

Q. How to design experiments to evaluate the thermal stability of this compound in sol-gel processes for bioactive glass synthesis?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Measure weight loss between 200–300°C to assess DDA decomposition during calcination .

- In-Situ FTIR : Monitor amine group degradation (N-H stretch at 3300 cm⁻¹) under controlled heating rates .

- Porosity Retention : Post-calcination BET analysis confirms mesoporous structure preservation (pore size ~5 nm) .

Q. What are the methodological considerations for using this compound in creating self-assembled monolayers for DNA alignment studies?

Basic Research Question

- Substrate Preparation : Use HOPG (highly oriented pyrolytic graphite) for uniform DDA layering via temperature-controlled deposition (e.g., 50°C) .

- AFM Imaging : Resolve lamellar DDA structures (spacing ~0.4 nm) to ensure alignment before DNA deposition .

- Buffer Compatibility : Avoid phosphate buffers, which may disrupt amine-DNA electrostatic interactions .

Q. How can computational methods like DFT enhance understanding of this compound’s interactions in adsorption processes?

Advanced Research Question

- Binding Energy Calculations : DFT-D3 (dispersion-corrected) quantifies π-π interactions between DDA and aromatic contaminants (e.g., adsorption energy ~-50 kJ/mol for dibenzothiophene) .

- Charge Density Analysis : Visualize electron transfer at DDA-substrate interfaces to identify active sites .

- Molecular Dynamics (MD) : Simulate DDA monolayer formation on hematite to optimize flotation conditions .

Propiedades

IUPAC Name |

dodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBPAEWTRLWTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Record name | DODECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2016-56-0 (acetate), 50291-24-2 (sulfate), 929-73-7 (hydrochloride) | |

| Record name | Dodecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021984, DTXSID801022411 | |

| Record name | 1-Dodecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C12-18-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 28 deg C; [ICSC] Oil with an amine odor; mp = 28.3 deg C; [HSDB] Yellow liquid with an odor of ammonia; [CAMEO] White low-melting solid; mp 28-30 deg C; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | DODECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

259 °C | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

352 °F (COC) | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ethyl ether, and benzene., In water, 0.078 g/l at 25 °C and pH 11.8., Solubility in water: poor | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8015 g/cu cm @ 20 °C/4 °C, 0.81 g/cm³ | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00805 [mmHg], 8.05X10-3 mm Hg at 25 °C | |

| Record name | Dodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OIL | |

CAS No. |

124-22-1, 68155-27-1 | |

| Record name | DODECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-18-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C12-18-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-18-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY9OD6A2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

28.3 °C, 28 °C | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.